molecular formula C16H24N6O2 B3015188 3-Methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione CAS No. 887029-99-4

3-Methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione

Cat. No.: B3015188
CAS No.: 887029-99-4
M. Wt: 332.408
InChI Key: AQWSDKBHLMNVBD-UHFFFAOYSA-N
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Description

“3-Methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione” is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a prop-2-enyl group and a propyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione” typically involves multi-step organic reactions. The starting materials often include purine derivatives and piperazine. The key steps may involve:

    Alkylation: Introduction of the propyl group at the 7-position of the purine ring.

    Substitution: Attachment of the piperazine ring at the 8-position.

    Allylation: Addition of the prop-2-enyl group to the piperazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes:

    Catalysts: Use of specific catalysts to increase reaction efficiency.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“3-Methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione” can undergo various chemical reactions, including:

    Oxidation: Conversion of the prop-2-enyl group to an epoxide or other oxidized forms.

    Reduction: Reduction of the purine ring or the piperazine ring.

    Substitution: Replacement of functional groups on the purine or piperazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study purine metabolism.

    Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which “3-Methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione” exerts its effects involves interaction with molecular targets such as enzymes or receptors. The purine ring structure allows it to mimic natural purines, potentially inhibiting or activating specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in respiratory diseases.

    Adenine: A natural purine base found in DNA and RNA.

Uniqueness

“3-Methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione” is unique due to its specific substitutions on the purine and piperazine rings, which may confer distinct biological or chemical properties compared to other purine derivatives.

Properties

IUPAC Name

3-methyl-8-(4-prop-2-enylpiperazin-1-yl)-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2/c1-4-6-20-8-10-21(11-9-20)15-17-13-12(22(15)7-5-2)14(23)18-16(24)19(13)3/h4H,1,5-11H2,2-3H3,(H,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWSDKBHLMNVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3CCN(CC3)CC=C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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